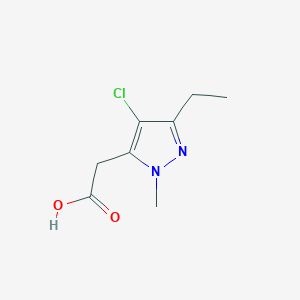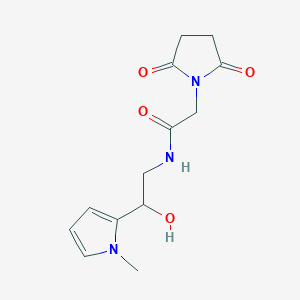
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related N-substituted acetamides involves multiple steps, including the use of racemic or chiral amino acids to introduce different substituents. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent opioid kappa agonists . Another synthesis approach involved indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification to produce antiallergic N-(pyridin-4-yl)-(indol-3-yl)acetamides .
Molecular Structure Analysis
The molecular structure of acetamides is crucial for their biological activity. The papers indicate that the presence of specific substituents and the stereochemistry of the compounds significantly affect their potency and selectivity. For instance, the introduction of substituted-aryl groups at a specific position of the ethyl linking moiety resulted in a compound that was five times more active than its predecessor in vitro . Similarly, the variation of indole substituents and the length of the alkanoic chain were key factors in enhancing the antiallergic potency of the N-(pyridin-4-yl)-(indol-3-yl)acetamides .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are tailored to achieve the desired modifications on the acetamide backbone. The papers describe the use of specific reagents and catalysts, such as 2-chloro-1-methylpyridinium iodide for the promotion of amidification, which is a critical step in obtaining the final bioactive molecules .
Physical and Chemical Properties Analysis
While the papers do not provide explicit details on the physical and chemical properties of the specific compound , they do discuss the properties of similar acetamide derivatives. These properties are likely to include solubility, melting points, and stability, which are important for the compounds' biological activity and therapeutic potential. The papers also mention the therapeutic indices and inhibitory activities, which are indicative of the compounds' efficacy and safety profiles .
科学的研究の応用
Antiepileptic Activity
The structural analogue of piracetam, known as (S)-alpha-ethyl-2-oxopyrrolidine acetamide, has been approved for the treatment of refractory partial onset seizures in adults due to its significant efficacy and high tolerability. This compound interacts with a brain-specific binding site, which is believed to play a crucial role in its antiepileptic properties. Research has focused on finding ligands with significant affinity to this binding site, with the aim of exploring their therapeutic potential in epilepsy and other central nervous system diseases. This led to the discovery of several candidates that showed more potent antiseizure activity in vivo compared to the original compound (Kenda et al., 2004).
Chemical Synthesis
Ethyl 2-chloroacetoacetate and its 4-chloro isomer have been shown to react with cyanoacetamide in the presence of triethylamine to yield high yields of specific pyrrole derivatives. These reactions open access to a library of pyrrole systems, potentially useful in various chemical and pharmacological research areas (Dawadi & Lugtenburg, 2011).
Insecticidal Activity
A novel 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide compound has been used as a precursor for synthesizing various heterocycles, including pyrrole derivatives. These new compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential application of such compounds in agricultural research to develop new insecticides (Fadda et al., 2017).
Antimicrobial Activity
Pyrimidinones and oxazinones derivatives, synthesized using specific starting materials, have shown promising antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents, contributing to the ongoing research in combating resistant microbial strains (Hossan et al., 2012).
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-15-6-2-3-9(15)10(17)7-14-11(18)8-16-12(19)4-5-13(16)20/h2-3,6,10,17H,4-5,7-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWTWUKGACSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)
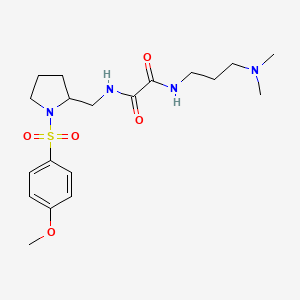
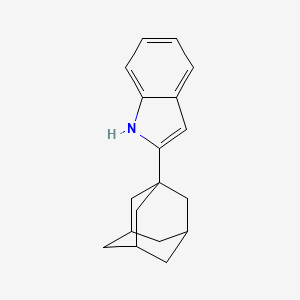
![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)
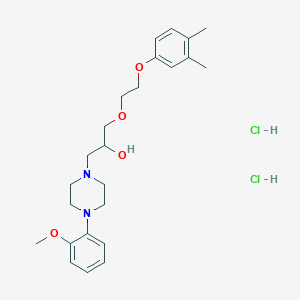
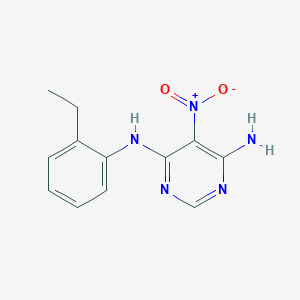
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)
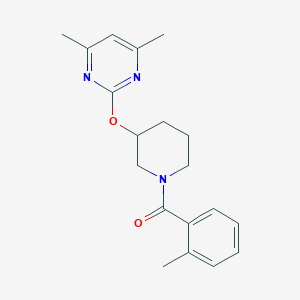
![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)
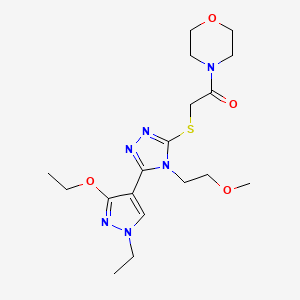
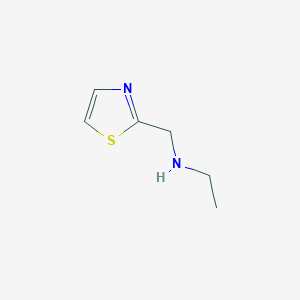
![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
